N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with an oxalamide moiety. Common reagents used in these reactions include:
Pyrazole synthesis: Starting from hydrazine and 1,3-diketones.
Thiophene synthesis: Utilizing thiophene-3-carboxaldehyde and appropriate nucleophiles.
Oxalamide formation: Reacting oxalyl chloride with amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are necessary to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(1H-pyrazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
- N1-(2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
Uniqueness
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to its combination of pyrazole, thiophene, and oxalamide moieties. This structural diversity contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-25-16-6-3-2-5-14(16)21-18(24)17(23)19-11-15(13-7-10-26-12-13)22-9-4-8-20-22/h2-10,12,15H,11H2,1H3,(H,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZZTVBSZVBPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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